Tert-butyl 2-(4-acetyl-6-formylpyridin-2-YL)ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(4-acetyl-6-formylpyridin-2-YL)ethylcarbamate is an organic compound that features a pyridine ring substituted with acetyl and formyl groups, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-acetyl-6-formylpyridin-2-YL)ethylcarbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of Substituents: The acetyl and formyl groups are introduced onto the pyridine ring using specific reagents and conditions. For example, acetylation can be achieved using acetic anhydride, while formylation can be done using formic acid or formylating agents.
Carbamate Formation: The final step involves the reaction of the substituted pyridine with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide for oxidizing the formyl group.
Reduction: Sodium borohydride or lithium aluminum hydride for reducing the acetyl group.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 2-(4-acetyl-6-formylpyridin-2-YL)ethylcarbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-acetyl-6-formylpyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets. The formyl and acetyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The carbamate moiety can also interact with biological molecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Tert-butyl (6-formylpyridin-2-yl)carbamate: Similar structure but lacks the acetyl group.
Tert-butyl (2-chloro-4-formylpyridin-3-yl)carbamate: Contains a chloro substituent instead of an acetyl group.
Uniqueness: Tert-butyl 2-(4-acetyl-6-formylpyridin-2-YL)ethylcarbamate is unique due to the presence of both acetyl and formyl groups on the pyridine ring, which can significantly influence its reactivity and interactions with other molecules. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H20N2O4 |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-acetyl-6-formylpyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H20N2O4/c1-10(19)11-7-12(17-13(8-11)9-18)5-6-16-14(20)21-15(2,3)4/h7-9H,5-6H2,1-4H3,(H,16,20) |
InChI Key |
XWYAFXZQPYGAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)C=O)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.